purvalanol A

Vue d'ensemble

Description

Le Purvalanol A est un inhibiteur puissant et sélectif des kinases dépendantes des cyclines (CDK). Il appartient à la classe des composés organiques 6-aminopurines, caractérisés par une structure purine avec un groupe amino en position 6. Le this compound a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à induire l'apoptose et à arrêter le cycle cellulaire dans les cellules cancéreuses .

Méthodes De Préparation

Le Purvalanol A peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 6-chloropurine avec divers réactifs pour introduire les groupes fonctionnels souhaités. La voie de synthèse implique généralement les étapes suivantes :

N-alkylation : La 6-chloropurine est mise à réagir avec un agent alkylant approprié pour introduire le groupe isopropyle en position 9.

Amination : Le composé résultant est ensuite soumis à une amination pour introduire le groupe amino en position 6.

Hydroxylation : Le composé est ensuite hydroxylé pour introduire le groupe hydroxyle en position 2.

Chloration : Enfin, le composé est chloré pour introduire le groupe chloroanilino en position 3.

Analyse Des Réactions Chimiques

Le Purvalanol A subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau des groupes amino et hydroxyle, pour former divers dérivés.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :

Recherche sur le cancer : Le this compound est largement étudié pour sa capacité à induire l'apoptose et à arrêter le cycle cellulaire dans les cellules cancéreuses. .

Études du cycle cellulaire : En tant qu'inhibiteur de CDK, le this compound est utilisé pour étudier la régulation du cycle cellulaire et le rôle des CDK dans la progression du cycle cellulaire.

Transduction du signal : Le this compound est utilisé pour étudier les voies de signalisation impliquées dans la survie cellulaire et l'apoptose, en particulier celles qui sont médiées par les CDK et les cyclines.

Développement de médicaments : Le this compound sert de composé de tête pour le développement de nouveaux inhibiteurs de CDK ayant des applications thérapeutiques potentielles.

Mécanisme d'action

Le this compound exerce ses effets en inhibant de manière compétitive les sites de liaison de l'ATP des CDK. Cette inhibition empêche la phosphorylation des substrats CDK, ce qui entraîne un arrêt du cycle cellulaire et une apoptose. Les principales cibles moléculaires du this compound comprennent CDK1/cycline B, CDK2/cycline A, CDK2/cycline E, CDK4/cycline D1 et CDK5-p35 . En inhibant ces CDK, le this compound perturbe le cycle cellulaire aux phases G1 et G2, ce qui conduit finalement à la mort cellulaire .

Applications De Recherche Scientifique

Purvalanol A has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells. .

Cell Cycle Studies: As a CDK inhibitor, this compound is used to study the regulation of the cell cycle and the role of CDKs in cell cycle progression.

Signal Transduction: This compound is used to investigate the signaling pathways involved in cell survival and apoptosis, particularly those mediated by CDKs and cyclins.

Drug Development: This compound serves as a lead compound for the development of new CDK inhibitors with potential therapeutic applications.

Mécanisme D'action

Purvalanol A exerts its effects by competitively inhibiting the ATP binding sites of CDKs. This inhibition prevents the phosphorylation of CDK substrates, leading to cell cycle arrest and apoptosis. The primary molecular targets of this compound include CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK4/cyclin D1, and CDK5-p35 . By inhibiting these CDKs, this compound disrupts the cell cycle at the G1 and G2 phases, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Le Purvalanol A est souvent comparé à d'autres inhibiteurs de CDK, tels que :

Roscovitine : Un autre inhibiteur puissant de CDK ayant un mécanisme d'action similaire.

Flavopiridol : Un inhibiteur de CDK à large spectre qui cible plusieurs CDK.

Olomoucine : Un inhibiteur de CDK ayant une structure chimique différente mais des effets inhibiteurs similaires sur les CDK.

Le this compound se distingue par sa forte sélectivité pour des CDK spécifiques et sa capacité à induire l'apoptose par l'activation des voies cataboliques des polyamines .

Activité Biologique

Purvalanol A is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its diverse biological activities, particularly in cancer research. This article delves into the compound's mechanisms of action, its effects on various cellular processes, and relevant case studies that highlight its therapeutic potential.

Chemical Profile

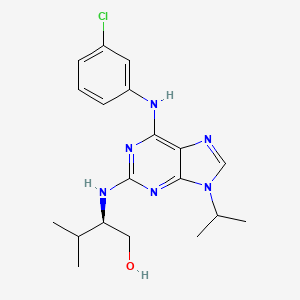

- Chemical Name : (2R)-2-[[6-[(3-Chlorophenyl)amino]-9-(1-methylethyl)-9H-purin-2-yl]amino]-3-methyl-1-butanol

- Molecular Formula : C₁₉H₂₅ClN₆O

- Purity : ≥98%

- Alternative Names : NG 60

This compound primarily functions as a reversible inhibitor of CDKs, specifically targeting CDK1, CDK2, CDK5, and CDK7. The reported IC50 values for these kinases are as follows:

| CDK | IC50 (nM) |

|---|---|

| CDK1 | 4 |

| CDK2 | 4 - 70 |

| CDK5 | 75 - 240 |

| CDK7 | 100 |

The inhibition of these kinases leads to cell cycle arrest at the G1 and G2 phases, ultimately suppressing cell proliferation and inducing apoptosis in various cancer cell lines .

Cell Cycle Arrest and Apoptosis

This compound has been shown to effectively induce apoptosis in cancer cells by inhibiting the transition from the G2 phase to mitosis. For instance, in studies involving gastric cancer cells (MKN45 and MKN28), this compound significantly suppressed clonogenicity and enhanced apoptosis when combined with other chemotherapeutic agents like taxol. The apoptotic ratios observed were notably higher in cells treated with both this compound and taxol compared to those treated with taxol alone .

Synergistic Effects with Chemotherapeutics

Research indicates that this compound enhances the cytotoxic effects of taxol in lung cancer cells (NCI-H1299). The combination treatment resulted in a significant decrease in cellular proliferation rates over time:

| Treatment | Proliferation Ratio (%) at 24h | Proliferation Ratio (%) at 48h | Proliferation Ratio (%) at 72h |

|---|---|---|---|

| Taxol only | 94.98 | 89.6 | 78.32 |

| Taxol + 1 μM this compound | 80.53 | 59.01 | 41.12 |

| Taxol + 5 μM this compound | Significant decrease observed | Significant decrease observed | Significant decrease observed |

This synergistic effect underscores the potential for this compound to be used as an adjunct therapy in cancer treatment .

Case Studies

- Gastric Cancer Cells : In MKN45 and MKN28 gastric cancer cell lines, this compound inhibited Cdc2 activity leading to increased apoptosis rates after irradiation treatment. The study demonstrated that this compound could potentially enhance the efficacy of radiotherapy by sensitizing cancer cells to radiation-induced damage .

- Lung Cancer Cells : In NCI-H1299 lung cancer cells, the combination of this compound with taxol not only increased apoptosis rates but also inhibited the expression of oncoprotein Op18/stathmin, which is involved in microtubule dynamics during cell division .

- c-Src Transformed Cells : this compound was found to suppress anchorage-independent growth in c-Src-transformed cells, indicating its role not only as a CDK inhibitor but also as a compound that can target oncogenic signaling pathways .

Propriétés

IUPAC Name |

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXCMJLOPOFPBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175553 | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212844-53-6 | |

| Record name | Purvalanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purvalanol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURVALANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.